ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of amido-nitriles.
Coupling Reactions: The tetrazole and thiazole rings are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring makes it a potential candidate for drug design, particularly for its bioisosteric properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activities, such as antibacterial and antifungal properties, make it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thiazole ring may also contribute to the compound’s activity by stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
- 4-({2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)benzoic Acid Derivatives
Uniqueness
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the combination of the tetrazole and thiazole rings, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C14H12N6O3S |
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Molecular Weight |
344.35 g/mol |
IUPAC Name |
ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21) |
InChI Key |
HMJKSKJWMWLYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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